

Structure-Activity Relationship of 3-Methylisothiazole-4-carboxylic Acid Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 3-Methylisothiazole-4-carboxylic acid

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The isothiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, **3-methylisothiazole-4-carboxylic acid** serves as a crucial scaffold for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its derivatives, with a focus on their anticancer and antimicrobial properties, supported by experimental data and detailed protocols.

Antiproliferative Activity: A Focus on Hydrazide Derivatives

Recent studies have centered on the anticancer potential of N'-substituted 5-chloro-**3-methylisothiazole-4-carboxylic acid** hydrazide derivatives. The core structure's modification at the 4-position via a carbohydrazide linker has yielded compounds with notable cytotoxic effects against various cancer cell lines.

Comparative Antiproliferative Activity

The in vitro antiproliferative activity of a series of these derivatives was evaluated against human cancer cell lines, including leukemia (MV4-11), colon adenocarcinoma (LoVo and

doxorubicin-resistant LoVo/DX), and breast adenocarcinoma (MCF-7), as well as a non-tumorigenic mammary gland epithelial cell line (MCF-10A). The half-maximal inhibitory concentration (IC₅₀) values, representing the concentration of a compound required to inhibit cell growth by 50%, are summarized below.

Compound ID	R Group (Substituent on Hydrazide e)	IC50 (µg/mL)					
		MV4-11	LoVo	LoVo/DX	MCF-7	MCF-10A	
1	5-chloro-3-methylisothiazole-4-carbonyl	> 80	> 100	> 100	> 100	> 100	
2	H	> 80	76.2 ± 3.1	38.1 ± 1.2	75.2 ± 3.5	> 100	
3	(1E,2E)-3-phenylprop-2-en-1-ylidene	4.4 ± 0.2	14.8 ± 0.5	13.9 ± 0.6	12.8 ± 0.5	23.4 ± 1.1	
4	(E)-3-(3-methoxyphenyl)prop-2-en-1-ylidene	15.6 ± 0.7	19.8 ± 0.8	17.6 ± 0.7	18.5 ± 0.9	35.6 ± 1.5	
5	(E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene	35.4 ± 1.2	45.2 ± 1.8	32.4 ± 1.3	25.4 ± 1.1	78.2 ± 3.2	
6	(E)-3-(2-chlorophenyl)prop-2-en-1-ylidene	38.2 ± 1.5	48.1 ± 2.1	45.3 ± 1.9	43.2 ± 1.8	85.4 ± 3.9	

7	(E)-3-(4-chlorophenyl)prop-2-en-1-ylidene	36.5 ± 1.4	46.3 ± 1.9	39.5 ± 1.6	41.5 ± 1.7	81.3 ± 3.5
8	(E)-3-(3-bromophenyl)prop-2-en-1-ylidene	33.1 ± 1.3	42.8 ± 1.7	35.6 ± 1.4	38.9 ± 1.6	75.8 ± 3.1
9	(E)-3-(4-bromophenyl)prop-2-en-1-ylidene	> 80	85.4 ± 3.8	76.2 ± 3.2	81.4 ± 3.6	> 100
10	(E)-3-(4-(dimethylamino)phenyl)prop-2-en-1-ylidene	> 80	89.7 ± 4.1	81.3 ± 3.5	85.7 ± 3.9	> 100
11	(E)-3-(4-nitrophenyl)prop-2-en-1-ylidene	> 80	> 100	> 100	> 100	> 100
	Cisplatin	-	1.8 ± 0.1	2.1 ± 0.1	15.8 ± 0.6	3.5 ± 0.1
	5-Fluorouracil	-	-	0.4 ± 0.02	0.5 ± 0.02	1.9 ± 0.1
	Doxorubicin	-	0.03 ± 0.001	0.05 ± 0.002	1.9 ± 0.1	0.5 ± 0.02
						0.3 ± 0.01

Data extracted from "The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity".

Structure-Activity Relationship Insights

From the data presented, several key SAR observations can be made for this series of N'-substituted 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazides:

- Essentiality of the Hydrazone Moiety: The parent hydrazide (Compound 2) and the starting carboxylic acid (represented by Compound 1) show significantly lower activity, highlighting the importance of the N'-substituent for cytotoxicity.
- Impact of the Phenylprop-2-en-1-ylidene Group: The introduction of a cinnamaldehyde-derived moiety (Compound 3) leads to the most potent compound in the series, with IC₅₀ values in the low microgram per milliliter range across all tested cancer cell lines.
- Influence of Phenyl Ring Substitution:
 - Electron-donating groups: A methoxy group at the meta-position (Compound 4) maintains good activity, whereas at the para-position (Compound 5), the activity decreases. A strong electron-donating dimethylamino group at the para-position (Compound 10) results in a significant loss of activity.
 - Electron-withdrawing groups: Halogen substitution on the phenyl ring (Compounds 6, 7, and 8) generally results in moderate activity. A nitro group at the para-position (Compound 11) leads to a loss of activity.
- Selectivity: Notably, the most active compound, 3, demonstrates some selectivity, being almost twice as active against the tested cancer cell lines compared to the non-tumorigenic MCF-10A cell line.[\[1\]](#)

Other Biological Activities

While the primary focus of recent research has been on anticancer applications, earlier studies on related structures, such as derivatives of 3-methyl-5-aminoisothiazole-4-carboxylic acid, have reported other biological effects, including psychotropic and cytostatic activities.[\[2\]](#)

Additionally, p-chlorophenylamide of 3-methyl-5-benzoylaminoisothiazole-4-carboxylic acid has

shown strong anti-inflammatory activity in various experimental models.^[3] However, comprehensive quantitative data for these activities across a series of derivatives are not readily available in recent literature.

Experimental Protocols

Synthesis of N'-Substituted 5-Chloro-3-methylisothiazole-4-carboxylic Acid Hydrazide Derivatives

The general synthetic route involves the reaction of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide with a corresponding aldehyde or ketone.

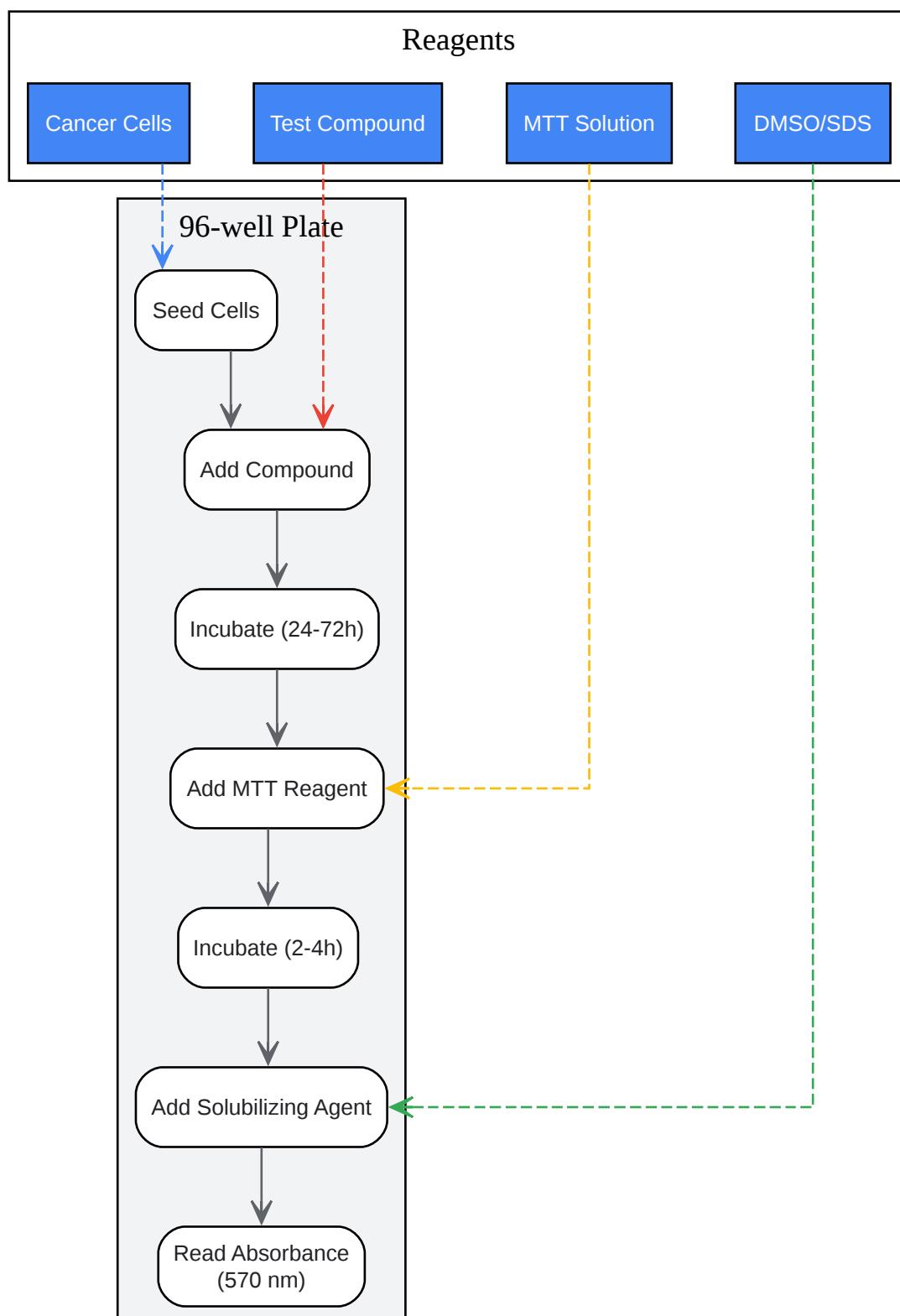
General synthesis of hydrazide derivatives.

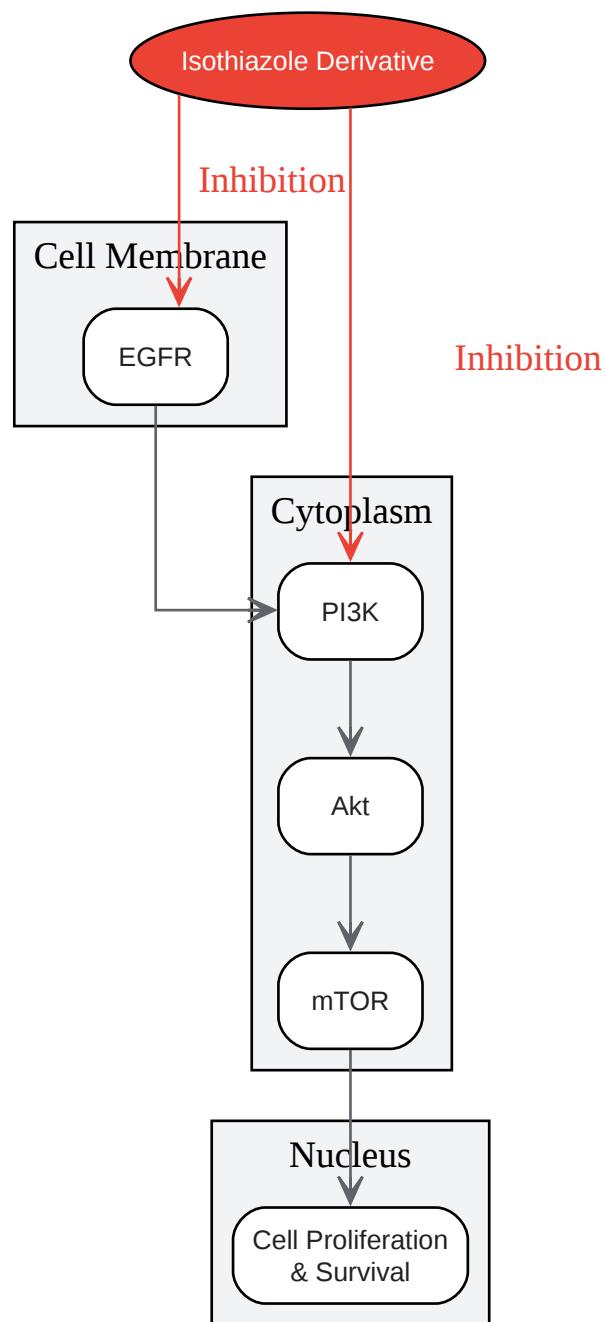
Detailed Procedure: A solution of 5-chloro-3-methylisothiazole-4-carboxylic acid hydrazide (1 equivalent) in ethanol is treated with the appropriate aldehyde or ketone (1.1 equivalents). The reaction mixture is heated at reflux for 2-4 hours. After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final product.

In Vitro Antiproliferative Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.





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